molecular formula C48H58ClFN8O12 B10854906 5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B10854906
M. Wt: 993.5 g/mol
InChI Key: DJJBJKUHJYCNMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MS9427 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity. Industrial production methods for MS9427 would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

MS9427 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MS9427 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study PROTAC mechanisms and to develop new PROTACs with improved efficacy and selectivity.

    Biology: Employed in cell biology studies to investigate the role of EGFR in cell signaling and proliferation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly NSCLC, due to its ability to selectively degrade mutant EGFR.

    Industry: Utilized in the development of new anticancer drugs and in the study of protein degradation pathways.

Comparison with Similar Compounds

MS9427 is unique in its high affinity and selectivity for the mutant form of EGFR. Similar compounds include other PROTACs targeting different proteins, such as:

    ARV-110: A PROTAC targeting the androgen receptor, used in prostate cancer research.

    ARV-471: A PROTAC targeting the estrogen receptor, used in breast cancer research.

    dBET1: A PROTAC targeting the bromodomain and extra-terminal (BET) proteins, used in various cancer studies.

Compared to these compounds, MS9427 stands out due to its specific targeting of EGFR and its dual degradation mechanism .

Properties

Molecular Formula

C48H58ClFN8O12

Molecular Weight

993.5 g/mol

IUPAC Name

5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C48H58ClFN8O12/c1-64-41-30-39-36(45(53-31-52-39)54-33-4-6-38(50)37(49)28-33)29-42(41)70-16-2-11-56-12-14-57(15-13-56)44(60)9-17-65-19-21-67-23-25-69-26-24-68-22-20-66-18-10-51-32-3-5-34-35(27-32)48(63)58(47(34)62)40-7-8-43(59)55-46(40)61/h3-6,27-31,40,51H,2,7-26H2,1H3,(H,52,53,54)(H,55,59,61)

InChI Key

DJJBJKUHJYCNMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O

Origin of Product

United States

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